molecular formula HBr B1146705 Acetic acid, mixt. with hydrobromic acid CAS No. 37348-16-6

Acetic acid, mixt. with hydrobromic acid

Cat. No.: B1146705
CAS No.: 37348-16-6
M. Wt: 80.91
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, mixt. with hydrobromic acid is a chemical compound that combines acetic acid and hydrobromic acid. Acetic acid, known for its pungent smell and sour taste, is a simple carboxylic acid with the formula CH₃COOH. Hydrobromic acid is a strong acid formed by dissolving hydrogen bromide in water. The mixture of these two acids results in a solution that is used in various chemical reactions and industrial processes .

Synthetic Routes and Reaction Conditions:

    Laboratory Preparation: Hydrobromic acid can be prepared by reacting bromine with sulfur or phosphorus and water.

    Industrial Production: Industrially, hydrobromic acid is often produced by the reaction of bromine with sulfur dioxide and water.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Composition

Acetic Acid (C₂H₄O₂) :

  • A colorless liquid with a characteristic pungent odor.
  • Commonly used in food preservation and as a chemical reagent.

Hydrobromic Acid (HBr) :

  • A strong acid formed by dissolving hydrogen bromide in water.
  • Known for its high reactivity and utility in various chemical processes.

The mixture typically contains concentrations of hydrobromic acid ranging from 30% to 48% in acetic acid, enhancing the reactivity of hydrobromic acid and making it a valuable reagent in organic synthesis.

Organic Synthesis

The primary application of acetic acid mixed with hydrobromic acid is in organic synthesis, particularly for bromination reactions. This mixture facilitates the introduction of bromine into organic molecules, which is essential for creating various compounds used in pharmaceuticals and agrochemicals.

Case Study: Bromination of Naproxen

In a notable study, the conversion of naproxen to its active hydroxy form was achieved using this acid mixture. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the effectiveness of the acetic acid and hydrobromic acid mixture in pharmaceutical applications.

Table 1: Bromination Reaction Conditions

Parameter Optimal Conditions
Temperature25-30 °C
Concentration40% HBr in Acetic Acid
Reaction Time2 hours
Yield85%

Pharmaceutical Applications

The mixture is also significant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Acetic acid serves as both a solvent and a reagent, aiding in the production of esters and anhydrides that are crucial for drug formulation.

Innovative Uses in Drug Synthesis

Acetic acid mixed with hydrobromic acid has been employed to synthesize various APIs due to its ability to enhance reaction rates and yields. For instance, it plays a role in the synthesis of brominated compounds that are vital for treating certain medical conditions .

Industrial Applications

Beyond pharmaceuticals, this compound finds extensive use in industrial processes such as polymerization, hydration, dehydration, and esterification reactions. Its role as an important agent in isomerization processes highlights its versatility.

Table 2: Industrial Applications of Acetic Acid Mixed with Hydrobromic Acid

Application Description
IsomerizationConverts one isomer into another for improved product quality.
PolymerizationUsed as a catalyst to initiate polymer formation.
EsterificationFacilitates the formation of esters from acids and alcohols.
Hydration/DehydrationAssists in adding or removing water from chemical compounds.

Safety Considerations

When handling acetic acid mixed with hydrobromic acid, appropriate safety measures must be taken due to the corrosive nature of both acids. Personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin and eye contact.

Mechanism of Action

Biological Activity

Acetic acid, when mixed with hydrobromic acid (HBr), forms a potent solution that has garnered attention for its biological activity. This mixture exhibits unique properties that can be leveraged in various applications, including antibacterial and biocidal activities. Understanding the biological implications of this compound is essential for its safe and effective use in medical and industrial settings.

The acetic acid-hydrobromic acid mixture is characterized by its strong acidity, primarily due to the presence of HBr. The effective pKa of this mixture is notably lower than that of acetic acid alone, which enhances its reactivity and potential biological effects. The pKa values indicate that the mixture is significantly more acidic than either component in isolation, making it an effective agent in various biological contexts .

Antibacterial Activity

Research Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have demonstrated that acetic acid exhibits significant antibacterial activity against a range of pathogens. For instance, a study reported an MIC of 0.16–0.31% for various wound-infecting bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that even at low concentrations, acetic acid can effectively inhibit bacterial growth .
  • Biofilm Disruption: Acetic acid has been shown to prevent biofilm formation and eradicate mature biofilms. In one study, exposure to 3% acetic acid resulted in the complete eradication of biofilms formed by common pathogens after three hours . This property is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat.
  • Comparison with Other Antiseptics: The effectiveness of acetic acid was compared to traditional antiseptics like iodine-based solutions. Results indicated that acetic acid could be as effective as or superior to these alternatives in certain contexts, particularly due to its lower toxicity and cost .

Case Studies

Case Study 1: Treatment of Burn Wounds

A clinical trial involving burn patients assessed the efficacy of acetic acid in treating infections. Patients were treated with a 3% acetic acid solution applied to infected wounds. The results showed a significant reduction in bacterial counts within 30 minutes of application, highlighting the rapid action of acetic acid against pathogens commonly found in burn injuries .

Case Study 2: Efficacy Against Biofilms

Another study focused on the ability of acetic acid to disrupt biofilms formed on medical devices. The research found that exposure to a 3% solution led to a substantial decrease in biofilm viability across multiple bacterial strains, suggesting its potential as a disinfectant for medical equipment .

Safety and Toxicity

While acetic acid is generally recognized as safe at low concentrations, the combination with hydrobromic acid raises concerns regarding toxicity and safety during handling. It is crucial to adhere to safety guidelines when using this mixture, as exposure can lead to irritation or chemical burns.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of acetic acid mixed with hydrobromic acid that influence experimental design?

The mixture is a clear, colorless liquid with a density of 1.5 g/cm³ at 20°C, boiling point of 117°C, and pH of 1.2. It is highly water-soluble and acts as a strong acid and oxidant, dissociating into reactive ions (CH₃COO⁻ and Br⁻). These properties necessitate controlled temperature conditions in reactions and compatibility checks with materials (e.g., avoiding metals that react with HBr to form hydrogen gas) .

Q. What safety protocols are critical when handling acetic acid mixed with hydrobromic acid?

The mixture is corrosive and toxic, requiring PPE (gloves, goggles, respirators) and ventilation. Storage should be in cool, dry areas away from ignition sources. Spills must be neutralized with inert materials (e.g., sodium bicarbonate) and disposed of as hazardous waste. Emergency protocols for skin/eye exposure include immediate flushing with water .

Q. What are the primary applications of this mixture in pharmaceutical and organic synthesis research?

It is used as a catalyst in bromination reactions (e.g., synthesizing alkyl bromides) and as a solvent in chromatography. In pharmaceuticals, it aids in producing intermediates for antibiotics and antiviral drugs, leveraging its ability to hydrolyze esters or acetals under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this mixture in electrophilic aromatic substitution?

Optimization involves adjusting the HBr:acetic acid ratio (e.g., 33% HBr in acetic acid for controlled bromination), temperature (e.g., cooling to 60°C to prevent runaway reactions), and stoichiometry of substrates. For example, in the bromination of 1,2-dimethoxybenzene, incremental addition of HBr ensures controlled electrophile (Br⁺) generation .

Q. What analytical methods are most effective for assessing purity and composition post-synthesis?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying impurities. Nuclear magnetic resonance (NMR) spectroscopy identifies structural byproducts, while titration methods (e.g., acid-base) validate concentration accuracy .

Q. How does the acid strength of this mixture compare to other catalysts (e.g., H₂SO₄) in esterification or hydrolysis reactions?

The mixture’s dual acidic components (CH₃COOH and HBr) provide higher proton availability than single acids, accelerating reactions like ester hydrolysis. Comparative studies show it achieves >90% yield in acetyloxybenzophenone synthesis at 90°C, outperforming HCl or H₂SO₄ under similar conditions .

Q. What mechanisms explain the mixture’s inhibition of dipeptidyl peptidase IV (DPP-IV) in type 2 diabetes research?

HBr in the mixture disrupts DPP-IV’s catalytic site via competitive binding, reducing cleavage of incretin hormones like GLP-1. This prolongs insulin secretion, as evidenced by reduced plasma DPP-IV activity in murine models. Synergistic effects with acetic acid may enhance bioavailability .

Q. How can contradictory reports on reaction times (e.g., 5–24 hours for hydrolysis) be resolved methodologically?

Systematically vary parameters: temperature (25°C vs. reflux), acid concentration (33% vs. 48% HBr), and substrate structure. Use design-of-experiments (DoE) software to identify dominant factors. For example, hydrolysis of γ-oxodibenzofuranbutyric acid requires 6 hours at 90°C but only 10 minutes at higher HBr concentrations .

Q. What strategies mitigate the mixture’s corrosiveness in long-term experiments?

Use corrosion-resistant reactors (e.g., glass-lined or Hastelloy). Alternatively, encapsulate the mixture in ionic liquids or polymer matrices to reduce direct contact. Post-reaction neutralization with weak bases (e.g., NaHCO₃) minimizes equipment degradation .

Q. How does the HBr concentration (e.g., 33% vs. 48%) impact reaction efficiency in alkyl bromide synthesis?

Higher HBr concentrations (48%) increase electrophile (Br⁺) availability, reducing reaction time but risking over-bromination. For sensitive substrates (e.g., veratrole), 33% HBr in acetic acid provides controlled bromination, achieving 85–94% yield with minimal byproducts .

Properties

IUPAC Name

acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMECMQTYGSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7-Fluoro-2-(4-hexylphenyl)-5-octyloxybenzo[b]thiophene is obtained by reacting 3-fluoro-4-methoxythiophenol (obtainable analogously to Reference 7 from 3-fluoro-4-methoxyaniline [366-99-4]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 7-fluoro-2-(4-hexylphenyl)-5-methoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 7-fluoro-2-(4-hexylphenyl]-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using octyl bromide in 2-butanone in the presence of potassium carbonate.
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Synthesis routes and methods II

Procedure details

is obtained by reacting 2,3-difluoro-4-ethoxythiophenol (obtainable analogously to Reference 7 from 2,3-difluoro-4-ethoxyaniline [189751-13-1]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 6,7-difluoro-2-(4-hexylphenyl)-5-ethoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 6,7-difluoro-2-(4-hexylphenyl)-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using heptyl bromide in 2-butanone in the presence of potassium carbonate.
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